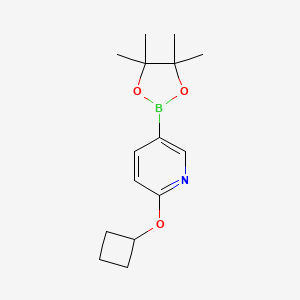

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acid pinacol esters can be achieved through various methods. For instance, an iridium-catalyzed aromatic borylation is described as a quick one-step access to a pyridine-4-boronic acid pinacol ester, which is highly electron-deficient . This method demonstrates the versatility of borylation reactions in synthesizing boronic esters. Additionally, a cobalt-catalyzed asymmetric hydroboration/cyclization is reported, which yields boronate esters with high enantioselectivity . These methods highlight the advancements in the synthesis of boronic esters, which could be applicable to the synthesis of "6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester".

Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid group adjacent to a pinacol ester moiety. X-ray crystal diffraction analysis is a common technique used to characterize these compounds, as mentioned in the context of 2,6-pyridinedicarboxamide derivatives . The structure of boronic esters is crucial for their reactivity and interaction with other molecules, such as in the formation of complexes with sugars and anions.

Chemical Reactions Analysis

Boronic acid pinacol esters are reactive intermediates in various chemical reactions. The Suzuki cross-coupling reactions are a prime example, where these esters react with (hetero)aryl bromides to form coupled products . The ability to undergo double and triple Suzuki couplings with dibromo- and tribromoarenes, respectively, is also demonstrated, showcasing the compound's utility in complex organic syntheses. Furthermore, the transition-metal-free, pyridine-catalyzed desulfonative borylation of benzyl sulfones is another reaction where boronic esters are synthesized .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. The stability of these compounds in various conditions is an important aspect of their reactivity. For example, the stability constants for complexation with sugars are determined by potentiometric titrations . The binding properties of boronic esters with anions and sugars are also of interest, as they can act as receptors in sensing applications. The interaction with anions, such as acetate and chloride, can be studied through 1H NMR titrations, which provide insights into the binding preferences and potential for anion discrimination .

Wissenschaftliche Forschungsanwendungen

Synthesis and Coupling Reactions

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is utilized in various synthesis and coupling reactions. For example, Batool et al. (2016) described the use of a similar compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, in Suzuki couplings with various (hetero)aryl bromides, demonstrating its utility in creating electron-withdrawing aromatic groups in organic compounds (Batool et al., 2016). Li et al. (2005) also highlighted the application of a similar boronic acid pinacol ester in Suzuki coupling to prepare specific compounds (Li et al., 2005).

Analytical Challenges and Strategies

Zhong et al. (2012) discussed the analytical challenges posed by pinacolboronate esters, including their instability and difficulty in solubilization, and outlined strategies for their analysis, highlighting their relevance in the Suzuki coupling reaction (Zhong et al., 2012).

Polymer Synthesis and Applications

Korich et al. (2010) explored the synthesis of boronic acid end-functionalized polycaprolactone using a pinacol boronate ester-containing initiator, demonstrating the polymer's potential in creating diverse structural assemblies (Korich et al., 2010).

Luminescent Complexes and Sensing Applications

Hashemzadeh et al. (2020) synthesized Ir(iii) complexes with a boronic acid pinacol ester group for potential use in luminescent sensors for carbohydrates (Hashemzadeh et al., 2020).

Catalyst-Transfer Polymerization

Nojima et al. (2016) reported on the Suzuki-Miyaura polymerization of arylenediboronic acid (ester) for the synthesis of π-conjugated polymers, highlighting the importance of boronic acid (ester) moieties in polymer synthesis (Nojima et al., 2016).

Wirkmechanismus

Target of Action

Boronic acid pinacol esters are generally used as reagents in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond . The boronic ester is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters, such as pinacol boronic esters, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is influenced by the pH of the environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYFDCRSMRJPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3012099.png)